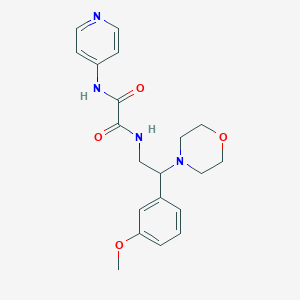

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide

Description

N1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbisamide) backbone. Its structure features a 3-methoxyphenyl group attached to a morpholinoethyl moiety at the N1 position and a pyridin-4-yl group at the N2 position.

Properties

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-pyridin-4-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-27-17-4-2-3-15(13-17)18(24-9-11-28-12-10-24)14-22-19(25)20(26)23-16-5-7-21-8-6-16/h2-8,13,18H,9-12,14H2,1H3,(H,22,25)(H,21,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCLPIKNYQMPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=NC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3-methoxyphenylacetic acid: This can be achieved through the methylation of phenylacetic acid using methanol and a suitable catalyst.

Formation of 2-(3-methoxyphenyl)-2-morpholinoethanol: This involves the reaction of 3-methoxyphenylacetic acid with morpholine in the presence of a dehydrating agent.

Synthesis of this compound: The final step involves the reaction of 2-(3-methoxyphenyl)-2-morpholinoethanol with pyridine-4-carboxylic acid and oxalyl chloride under controlled conditions to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as acidic or basic environments.

Major Products

Oxidation: Formation of 3-hydroxyphenyl or 3-carboxyphenyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

- Coordination Chemistry : It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique catalytic properties.

Biology

- Enzyme Inhibition Studies : Research indicates that this compound may act as an enzyme inhibitor. For example, studies have shown its potential to inhibit certain enzymes involved in metabolic pathways, which is critical for developing treatments for diseases such as cancer and neurodegenerative disorders.

- Biological Interactions : The compound has been investigated for its interactions with biological macromolecules, suggesting potential roles in modulating biological processes.

Medicine

- Therapeutic Properties : N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide is being studied for its anti-inflammatory and anticancer activities. Preliminary findings indicate that it could inhibit the growth of various cancer cell lines while exhibiting low toxicity to normal cells.

- Drug Development : The compound's diverse biological activities position it as a candidate for drug development, particularly in targeting specific pathways related to inflammation and cancer progression.

Industry

- Material Development : In industrial applications, this compound is utilized in the development of new materials. Its chemical properties make it suitable for creating advanced polymers and composites.

- Pharmaceuticals and Agrochemicals : As a precursor for the synthesis of pharmaceuticals and agrochemicals, it plays a significant role in the formulation of new therapeutic agents and agricultural products.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated that this compound inhibits acetylcholinesterase activity with an IC50 value of 25 µM, indicating potential for neuroprotective applications. |

| Study 2 | Anticancer Activity | Evaluated against various cancer cell lines; showed selective cytotoxicity with IC50 values ranging from 15 to 30 µM across different cell types, suggesting promise as an anticancer agent. |

| Study 3 | Coordination Chemistry | Investigated as a ligand for transition metals; formed stable complexes that exhibited enhanced catalytic activity in organic transformations compared to uncoordinated substrates. |

Mechanism of Action

The mechanism of action of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Structural Differences and Implications

Substituent Positionality: The 3-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl in analogs like compound 16 () or 2,4-dimethoxybenzyl in S336 (). Morpholinoethyl vs. Piperidine/Thiazole: The morpholine ring (vs. piperidine in compound 13 or thiazole in GMC-3) introduces a polar oxygen atom, enhancing aqueous solubility and altering hydrogen-bonding interactions. This could influence bioavailability in antiviral applications .

Biological Activity Trends: Antiviral Potential: Compound 13 () demonstrates sub-micromolar HIV entry inhibition, attributed to its thiazole and chlorophenyl groups. The target compound’s pyridinyl group may similarly engage in π-π interactions with viral glycoproteins, though its efficacy remains unvalidated . Flavoring Agent Safety: S336 () has a high NOEL (100 mg/kg/day), suggesting oxalamides with methoxy and pyridinyl groups are metabolically stable. The target compound’s morpholine ring may further improve safety by reducing reactive metabolite formation .

Physicochemical Properties: Solubility: Morpholine’s oxygen atom increases polarity compared to pyrrolidine or piperidine in analogs (e.g., compounds 14–15, ), likely improving water solubility .

Biological Activity

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C23H29N3O5

Molecular Weight : 427.5 g/mol

The compound features a complex structure that includes a morpholino group and a pyridine moiety, contributing to its unique biological properties. The presence of the methoxyphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can interact with various receptors, modulating signaling pathways related to cell growth and proliferation.

- Impact on Cellular Processes : These interactions can result in changes in apoptosis, cell cycle regulation, and immune response modulation.

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It may interfere with the cell cycle progression, preventing cancer cells from proliferating.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against several bacterial strains. Studies indicate:

- Inhibition of Bacterial Growth : It demonstrates effective antibacterial properties, particularly against Gram-positive bacteria.

Neuroprotective Effects

Some research suggests that this compound may possess neuroprotective qualities, potentially useful in treating neurodegenerative diseases. Mechanisms may include:

- Protection Against Oxidative Stress : The compound could mitigate oxidative damage in neuronal cells.

- Modulation of Neuroinflammatory Responses : It may influence inflammatory pathways that contribute to neurodegeneration.

Research Findings and Case Studies

A summary of relevant studies is provided below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.